REACTION_CXSMILES
|
[Cl:1]N1C(=O)CCC1=O.[C:9]([C:11]1[CH:12]=[C:13]([C:17]2[CH:26]=[C:25]3[C:20]([CH:21]=[CH:22][NH:23][C:24]3=[O:27])=[CH:19][CH:18]=2)[CH:14]=[CH:15][CH:16]=1)#[N:10]>CC(N(C)C)=O>[Cl:1][C:21]1[C:20]2[C:25](=[CH:26][C:17]([C:13]3[CH:14]=[CH:15][CH:16]=[C:11]([C:9]#[N:10])[CH:12]=3)=[CH:18][CH:19]=2)[C:24](=[O:27])[NH:23][CH:22]=1
|
Name
|
|
Quantity
|
307 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.54 kg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1)C1=CC=C2C=CNC(C2=C1)=O
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
3.9 L
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with MeCN (1.0 L)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CNC(C2=CC(=CC=C12)C1=CC(=CC=C1)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.78 mol | |
AMOUNT: MASS | 0.5 kg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |